molecular formula C6H6ClNS B3432162 5-Amino-2-chlorobenzenethiol CAS No. 97094-83-2

5-Amino-2-chlorobenzenethiol

Cat. No. B3432162
CAS RN: 97094-83-2
M. Wt: 159.64 g/mol
InChI Key: SBTNBOPVNUUAQJ-UHFFFAOYSA-N
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Description

5-Amino-2-chlorobenzenethiol is a chemical compound with the molecular formula C6H6ClNS . It is a derivative of benzenethiol, where the hydrogen atom at the 2 position has been replaced by a chlorine atom and the one at the 5 position replaced with an amino group .


Synthesis Analysis

The synthesis of compounds similar to 5-Amino-2-chlorobenzenethiol has been reported in the literature. For instance, 2-Amino-4-chlorobenzenethiol can be synthesized by reducing isoxazole through iron powder . Another example involves the synthesis of coordination complexes of Co(II), Ni(II), and Cu(II) from a ligand obtained by a simple condensation reaction of 3,5-dichloro-2-hydroxybenzaldehyde and 2-amino-4-chlorobenzenethiol .


Molecular Structure Analysis

The molecular structure of 5-Amino-2-chlorobenzenethiol consists of a benzene ring substituted with an amino group and a chloro group at positions 5 and 2 respectively .


Chemical Reactions Analysis

Amines, such as 5-Amino-2-chlorobenzenethiol, can react rapidly with acid chlorides or acid anhydrides to form amides . Additionally, 2-Amino-4-chlorobenzenethiol reacts with aromatic aldehydes and cyclohexanecarboxaldehyde to afford the corresponding thiazole and thiazoline derivatives .


Physical And Chemical Properties Analysis

5-Amino-2-chlorobenzenethiol has a predicted density of 1.372±0.06 g/cm3 and a predicted boiling point of 305.0±27.0 °C . It is also predicted to have a pKa of 7.35±0.11 .

Safety and Hazards

This compound may cause severe skin burns and eye damage, and may also cause respiratory irritation .

Future Directions

The future directions for 5-Amino-2-chlorobenzenethiol could involve its use in the synthesis of new molecules with potent activity against otherwise highly resistant pathogens . Additionally, it could be used in the development of new coordination complexes .

properties

IUPAC Name

5-amino-2-chlorobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNS/c7-5-2-1-4(8)3-6(5)9/h1-3,9H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTNBOPVNUUAQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)S)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-chlorobenzenethiol

CAS RN

97094-83-2
Record name 5-amino-2-chlorobenzene-1-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

For production of the compound (III), 2-chloro-5-nitrobenzenesulfonyl chloride, i.e. the compound (V), is first reacted with stannous chloride and hydrochloric acid or with zinc and hydrochloric acid or sulfuric acid at a temperature of 40° to 100° C. to give 2-chloro-5-aminothiophenol, i.e. the compound (IV). The amount of the stannous chloride or zinc is usually from 6 to 10 equivalents to the compound (V).
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stannous chloride
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Synthesis routes and methods II

Procedure details

A solution of anhydrous stannous chloride (152.5 g) in conc. hydrochloric acid (150 ml) was cooled to 0° C., and 2-chloro-5-nitrobenzenesulfonyl chloride (34.3 g) was added thereto while stirring. The resultant mixture was heated at 100° C. for 15 minutes while stirring, followed by being allowed to stand. Conc. hydrochloric acid (230 ml) was added to the reaction mixture. The precipitated crystals were collected by filtration, neutralized with a 4% aqueous sodium carbonate solution and extracted with ethyl acetate. The organic layer was dried and concentrated to give 25.0 g of 2-chloro-5-aminothiophenol.
[Compound]
Name
stannous chloride
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152.5 g
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reactant
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150 mL
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34.3 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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